N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused with a sulfanyl-acetamide moiety. The molecule incorporates a 3-methoxyphenyl group at position 7 and a 2-fluorophenyl substituent on the acetamide nitrogen. This design integrates fluorine and methoxy groups, which are known to enhance bioavailability and target selectivity in medicinal chemistry .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-29-14-6-4-5-13(11-14)25-9-10-26-18(19(25)28)23-24-20(26)30-12-17(27)22-16-8-3-2-7-15(16)21/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCCNUZJTMARIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features several notable components:
- Fluorophenyl Group : This group can enhance lipophilicity and bioavailability.
- Triazolopyrazine Core : Known for its diverse biological activities.
- Methoxyphenyl Group : May contribute to the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 405.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases and phosphatases involved in cancer cell proliferation and survival. The unique structure allows it to modulate signaling pathways effectively.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound:
- In Vitro Studies : Compounds within the same class have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). For instance, derivatives exhibited IC50 values ranging from 9.1 µg/mL to over 64.5 µg/mL against these cell lines .
- Mechanistic Studies : Investigations into the mechanism revealed that some derivatives could disrupt microtubule dynamics and inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of related compounds:
- Bacterial Inhibition : Certain derivatives demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
Some studies have indicated that this class of compounds may possess anti-inflammatory effects as well:
- Cytokine Inhibition : Compounds were shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a closely related compound in inhibiting growth in various cancer cell lines. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µg/mL in MCF-7 cells. The study concluded that further exploration into its mechanism could unveil novel therapeutic strategies for breast cancer treatment .
Study 2: Antimicrobial Assessment
Another research project focused on the antimicrobial activity of triazolopyrazine derivatives. It was found that one derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against multiple bacterial strains. This study emphasizes the need for further development of these compounds as potential antibiotics .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy Substitutents : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., ), as fluorine reduces oxidative metabolism.
- Sulfanyl Linker : The sulfanyl-acetamide bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
